molecular formula C10H12 B054010 5-Methylindan CAS No. 874-35-1

5-Methylindan

Cat. No.: B054010
CAS No.: 874-35-1
M. Wt: 132.2 g/mol
InChI Key: RFXBCGVZEJEYGG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylindan can be synthesized through several methods. One common approach involves the hydrogenation of 5-methylindene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic hydrogenation of 5-methylindene using a continuous flow reactor. This method ensures high yield and purity of the product. The reaction conditions often include temperatures ranging from 100°C to 150°C and pressures between 10 to 50 atmospheres .

Chemical Reactions Analysis

Types of Reactions: 5-Methylindan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methylindan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylindan depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 5-Methylindan is unique due to the specific position of the methyl group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in boiling points, solubility, and reactivity compared to its isomers and related compounds .

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8-5-6-9-3-2-4-10(9)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXBCGVZEJEYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061245
Record name 5-Methylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-35-1
Record name 5-Methylindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLINDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86VUZ1IAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Indane is reacted with an α,α-dichloromethyl lower alkyl ether, the reaction mixture is treated with water to produce a mixture of 4-formylindane and 5-formylindane, the aldehyde isomers are separated and the aldehydes are catalytically hydrogenated to produce 4-methylindane and 5-methylindane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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